Cysteamine hydrochloride

Overview

Description

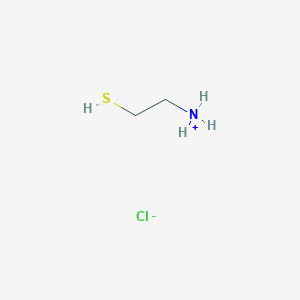

Cysteamine hydrochloride (C₂H₇NS·HCl, molecular weight: 113.61 g/mol) is a sulfur-containing compound with a β-mercaptoethylamine structure . It is clinically approved for treating nephropathic cystinosis, a lysosomal storage disorder, by reducing cystine accumulation . Beyond therapeutics, it is utilized in animal feed to enhance growth performance and rumen efficiency , and in chemical synthesis for amine functionalization due to its reactive thiol and amino groups . Its mechanisms include free radical scavenging, modulation of protein metabolism, and interaction with enzymes like H⁺-K⁺-ATPase in gastric cells .

Preparation Methods

Synthesis from 2-Chloroethylamine Hydrochloride

Reaction Mechanism and Process Optimization

The conventional synthesis of cysteamine hydrochloride begins with 2-chloroethylamine hydrochloride, which undergoes nucleophilic substitution with sodium thiocarbonate in aqueous medium. The reaction proceeds in two stages:

-

Thiolation : Sodium thiocarbonate () reacts with 2-chloroethylamine hydrochloride at 40–60°C to form an intermediate thiolate .

-

Acid Hydrolysis : Hydrochloric acid is added to the reaction mixture at 70–85°C, liberating this compound and distilling off carbon disulfide as a byproduct .

Key parameters include temperature control during dropwise addition (40–45°C) and gradual heating to 60°C to prevent side reactions. Post-reaction, the mixture is concentrated under reduced pressure, and sodium chloride precipitates are removed via filtration. Final crystallization yields this compound with a mass yield of 95% .

Yield and Purity Enhancements

-

Distillation Efficiency : Reducing the solution volume by 50% during concentration minimizes NaCl co-precipitation, improving product purity .

-

Byproduct Recycling : Recovered carbon disulfide is reused in the first reaction stage, lowering raw material costs .

Esterification-Cyclization-Hydrolysis Method

Industrial-Scale Synthesis Route

This method, patented for producing high-purity this compound (>98%), involves three sequential steps :

Step 1: Esterification of Ethanolamine

Ethanolamine reacts with sulfuric acid to form 2-aminoethyl sulfate, which is neutralized with sodium hydroxide:

2\text{CH}2\text{NH}2 + \text{H}2\text{SO}4 \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{OSO}3\text{H} + \text{H}2\text{O}

The intermediate is cyclized with carbon disulfide under alkaline conditions to yield 2-mercaptothiazoline .

Step 2: Hydrolysis and Hydrochloric Acid Stripping

2-Mercaptothiazoline is hydrolyzed in concentrated hydrochloric acid (110–120°C) for 15 days, forming this compound. Vacuum evaporation removes 35–45% of excess HCl, creating a supersaturated solution (70–90 wt% this compound, 10–30 wt% HCl) .

Step 3: Crystallization

Controlled cooling to 10–15°C over 8–10 hours induces crystallization. Seed crystals (0.5–1.0 wt%) optimize crystal morphology, yielding blocky crystals with 98.8–99.2% purity .

Economic and Environmental Advantages

-

Cost Reduction : Eliminating ethanol recrystallization saves ~$6,000 per ton .

-

Sustainability : Closed-loop recycling of HCl and carbon disulfide reduces waste .

High-Pressure Acidolysis of 2-Mercaptothiazoline

Experimental Methodology

A novel approach employs high-pressure (1.5–2.5 MPa) acidolysis of 2-mercaptothiazoline in hydrochloric acid . Elevated pressure accelerates reaction kinetics, reducing hydrolysis time from 15 days to 8–12 hours.

Optimization of Reaction Conditions

-

Pressure : At 2.0 MPa, the reaction achieves 98.9% purity, compared to 95% at ambient pressure .

-

Molar Ratio : A 1:4 ratio of 2-mercaptothiazoline to HCl maximizes yield (Table 1).

Table 1: Impact of Pressure and Stoichiometry on Yield

| Pressure (MPa) | Molar Ratio (2-MT:HCl) | Purity (%) | Yield (%) |

|---|---|---|---|

| 1.5 | 1:3 | 97.2 | 88 |

| 2.0 | 1:4 | 98.9 | 92 |

| 2.5 | 1:5 | 98.5 | 90 |

Characterization

Fourier-transform infrared (FTIR) and NMR spectra confirm structural integrity, with melting points consistent with literature values (158–160°C) .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Chemical Reactions Analysis

Types of Reactions

Cysteamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Cysteamine can be oxidized to form cystamine, a disulfide compound.

Reduction: Cysteamine can reduce disulfide bonds in other molecules, converting them into thiols.

Substitution: Cysteamine can participate in nucleophilic substitution reactions due to its amine and thiol groups.

Major Products

Oxidation: The major product is cystamine.

Reduction: The major products are cysteine and cysteine-cysteamine mixed disulfides.

Scientific Research Applications

Dermatological Applications

1.1 Depigmentation Agent

Cysteamine hydrochloride has been recognized for its effectiveness as a depigmenting agent, particularly in the treatment of hyperpigmentation disorders such as melasma. A study demonstrated that cysteamine-loaded liposomes significantly inhibited melanin synthesis and tyrosinase activity in B16 murine melanoma cells. The encapsulation of cysteamine in liposomes enhanced skin penetration and stability, making it a promising candidate for topical formulations aimed at reducing hyperpigmentation .

1.2 Clinical Efficacy

Clinical trials have shown that stabilized cysteamine formulations can effectively treat melasma. A randomized controlled trial compared a cysteamine isobionic-amide complex with placebo and other depigmenting agents. Results indicated significant reductions in the modified Melasma Area and Severity Index (mMASI) scores, highlighting cysteamine's potential as a safer alternative to traditional therapies like hydroquinone .

| Study | Formulation | Duration | Results |

|---|---|---|---|

| Kasraee et al. (2021) | Cysteamine isobionic-amide | 16 weeks | Significant reduction in mMASI scores compared to placebo |

| Ephrem et al. (2017) | Cysteamine-loaded liposomes | In vitro | Inhibition of melanin synthesis and enhanced skin penetration |

Ophthalmological Applications

2.1 Treatment of Cystinosis

This compound is primarily used to manage cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes. Topical formulations such as Cystadrops® are employed to reduce corneal deposits of cystine, improving ocular health in affected patients. Recent pharmacokinetic studies have evaluated the efficacy of compounded cysteamine eye drops, demonstrating improved corneal retention and prolonged release profiles .

2.2 Case Studies

A comparative study on commercial versus compounded cysteamine eye drops revealed that compounded formulations offered enhanced bioavailability and patient compliance due to their tailored formulations .

Pharmacological Research

3.1 Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, particularly in neurodegenerative conditions. Animal studies have shown that Cys-HCl treatment can impair motor functions and olfactory behavior, suggesting potential implications for neurotoxicity assessments .

3.2 Antioxidant Properties

Cysteamine acts as an intracellular antioxidant, playing a crucial role in mitigating oxidative stress within cells. Its ability to scavenge reactive oxygen species (ROS) has been documented, further supporting its therapeutic potential across various medical applications .

Cosmetic Applications

Mechanism of Action

Cysteamine hydrochloride acts as a cystine-depleting agent by converting cystine into cysteine and cysteine-cysteamine mixed disulfides. This reduces the accumulation of cystine crystals in cells, particularly in patients with cystinosis . The compound can penetrate cell membranes and enter lysosomes, where it interacts with cystine to break its disulfide bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cysteamine Bitartrate and Phosphocysteamine

A pharmacokinetic study compared cysteamine hydrochloride, cysteamine bitartrate, and phosphocysteamine in healthy volunteers. Key findings include:

| Parameter | Cysteamine HCl | Cysteamine Bitartrate | Phosphocysteamine |

|---|---|---|---|

| AUC₀–∞ (μg·h/mL) | 12.3 ± 3.1 | 11.8 ± 2.9 | 13.1 ± 3.5 |

| Cₘₐₓ (μg/mL) | 1.8 ± 0.4 | 1.7 ± 0.3 | 1.9 ± 0.5 |

| tₘₐₓ (h) | 1.5 ± 0.6 | 1.6 ± 0.7 | 1.4 ± 0.5 |

| Relative Bioavailability | 100% | 95.9% (70–143%) | 106.5% (74–124%) |

No significant differences were observed in bioavailability or tolerability, with vomiting being the primary adverse event across all formulations .

Mexamine (5-Methoxytryptamine)

Mexamine, a serotonin analog, shares structural similarities with cysteamine but differs in function. While both act as radioprotectors, Mexamine primarily induces smooth muscle contraction and CNS sedation, whereas cysteamine inhibits free radicals and modulates cAMP levels .

Propionitrile (Duodenal Ulcerogens)

Cysteamine and propionitrile both induce duodenal ulcers in rats but via distinct pathways:

- Cysteamine: Depletes norepinephrine in tissues (e.g., brain, stomach) and accelerates norepinephrine turnover .

- Propionitrile: Causes biphasic dopamine changes in brain regions and suppresses dopamine turnover in the medulla oblongata .

Mercaptoethanol in Thiol-Ene Reactions

In chemical synthesis, this compound forms stable amine-functionalized compounds but reacts slower than mercaptoethanol. For example:

| Agent | Reaction Speed | Yield | Key Application |

|---|---|---|---|

| Cysteamine HCl | Slow | ≥88% | Epoxy thermosets, NIPUs |

| Mercaptoethanol | Fast | 90–95% | Protein conjugation |

Cysteamine’s ammonium group prevents disulfide formation, making it preferable for amine-rich products .

Dosage-Dependent Effects in Animal Studies

Ruminants vs. Fish

Exceeding 30 g/day in cows reduces calcium/phosphorus absorption, while 32.4 g/kg in fish suppresses growth .

Clinical and Industrial Relevance

Drug Delivery and Sensor Technology

In biosensors, this compound deposition on gold-coated fibers (TFBG-SPR) enables protein detection. At 2 mol/L, it induces a 2.23 nm wavelength shift, facilitating IgG antigen fixation .

Biological Activity

Cysteamine hydrochloride, a derivative of cysteamine, is an aminothiol compound known for its diverse biological activities. It has been primarily recognized for its role in treating cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical applications supported by various studies.

Overview of this compound

This compound is utilized in both oral and ophthalmic formulations. Its primary function is to reduce cystine levels in patients with cystinosis by facilitating the conversion of cystine to cysteine and mixed disulfides. This process is crucial as it prevents the accumulation of cystine crystals that can lead to severe complications, particularly in renal and ocular tissues .

Pharmacological Effects

Cysteamine exhibits several pharmacological properties:

- Antioxidative Activity : Cysteamine acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress, which is beneficial in various pathological conditions .

- Neuromodulatory Effects : It has shown antidepressant and antipsychotic activities in animal models, potentially increasing brain-derived neurotrophic factor (BDNF) levels .

- Anti-Metastatic Properties : In preclinical studies on pancreatic cancer models, cysteamine reduced the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Cysteamine's mechanisms include:

- Cystine Depletion : By converting cystine into cysteine, it effectively lowers cystine levels in lysosomes, which is critical for managing cystinosis .

- Influence on Hormonal Levels : Cysteamine administration has been linked to changes in hormone levels, such as increasing thyroid-stimulating hormone (TSH) and decreasing prolactin levels in a dose-dependent manner .

- Neuroprotective Effects : Research indicates that cysteamine may protect against neurodegenerative diseases by improving motor functions and survival rates in animal models of Huntington’s disease .

Treatment of Cystinosis

This compound is primarily used to treat nephropathic cystinosis. Its introduction has significantly improved patient outcomes:

- Renal Function Preservation : Studies show that early treatment with oral cysteamine has delayed the onset of end-stage renal failure by several years .

- Ocular Health : Cystadrops® (this compound eye drops) have been effective in reducing corneal cystine crystal deposits, enhancing visual acuity and quality of life for affected patients .

Case Studies

- Longitudinal Study on Renal Outcomes :

- Ocular Efficacy Study :

Research Findings

Recent studies have expanded the understanding of cysteamine's biological activity:

- In Vitro Studies Against SARS-CoV-2 : this compound demonstrated inhibitory effects against various SARS-CoV-2 variants, suggesting potential applications in virology .

- Neurobehavioral Impact Studies : Research involving animal models indicated that high doses of cysteamine could lead to motor coordination impairments and cognitive deficits, emphasizing the need for careful dosing .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal concentrations of cysteamine hydrochloride for surface functionalization in optical biosensors?

- Methodological Answer : For gold-coated TFBG sensors, a 2 mol this compound solution is required for effective deposition. Immerse the sensor for 15 hours at room temperature, and validate success via wavelength shifts in transmission spectra (e.g., 2.23 nm shift at 2 mol vs. 0.03 nm at 1 mol). Use MATLAB for spectral calibration . Lower concentrations (e.g., 20 mmol) fail due to insufficient molecular binding .

Q. How should researchers standardize purity assessment for this compound in experimental workflows?

- Methodological Answer : Verify purity (≥97%) via reverse-phase HPLC or titration. Store lyophilized powder at +4°C to prevent degradation. Cross-check CAS (156-57-0) and molecular formula (C₂H₈ClNS) to avoid batch variability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow NFPA guidelines: Health Hazard Rating 1 (low risk). Use gloves and goggles to avoid skin/eye contact. Store in airtight containers away from oxidizers. No carcinogenic risk per California Prop. 65 .

Q. How can this compound stabilize nanoparticles, and what parameters influence photoluminescence?

- Methodological Answer : As a stabilizer for CdTe nanoparticles, adjust precursor pH to 8–10 and maintain a ligand (cysteamine)-to-monomer (Cd²⁺) molar ratio of 2:1. Higher ratios increase photoluminescence quantum yield by reducing surface defects .

Q. What is the role of this compound in animal nutrition studies?

- Methodological Answer : In ruminant studies (e.g., Charolais bulls), administer coated this compound at 0.5–1.0% of concentrate feed. Use a Latin square design to assess ruminal fermentation and nutrient digestibility. Monitor blood metabolites (e.g., glutathione) to quantify antioxidant effects .

Advanced Research Questions

Q. How do contradictory findings on this compound’s pro-apoptotic vs. antioxidant effects arise?

- Methodological Answer : Cell type and concentration determine outcomes. For example, 100 µM cysteamine increases glutathione (antioxidant) in oocytes but induces apoptosis in cancer cells via caspase-3 activation. Use dose-response assays (0–200 µM) and ROS probes (e.g., DCFH-DA) to contextualize mechanisms .

Q. What advanced techniques validate this compound’s deposition efficiency on sensor surfaces?

- Methodological Answer : Combine surface plasmon resonance (SPR) with atomic force microscopy (AFM) to quantify surface roughness post-deposition. A wavelength shift >2 nm (TFBG-SPR) correlates with successful IgG antigen fixation for immunoassays .

Q. How can researchers resolve low signal-to-noise ratios in cysteamine-mediated protein detection?

- Methodological Answer : Troubleshoot by pre-rinsing sensors with ethanol/ultrapure water to remove contaminants. If cladding modes remain unchanged, increase cysteamine concentration to 2 mol and extend deposition time to 18 hours .

Q. What experimental designs address synergies between this compound and other bioactive compounds?

- Methodological Answer : In poultry studies, co-administer cysteamine with dimethyl sulfone (DMSO₂) at 100 mg/kg feed. Use a randomized block design and measure growth performance (e.g., feed conversion ratio) against single-compound controls .

Q. How to optimize this compound’s redox modulation in cell culture models?

- Methodological Answer : For cystinotic cells, apply 200 µM this compound for 24 hours. Quantify intracellular glutathione via Ellman’s assay and validate Hsp40 upregulation via Western blot. Compare with N-acetylcysteine controls to isolate cysteamine-specific pathways .

Q. Data Analysis and Contradiction Resolution

- Wavelength Shift Interpretation : Use MATLAB to analyze TFBG-SPR spectra. A 0.03 nm shift (1 mol) indicates partial deposition, while >2 nm (2 mol) confirms monolayer formation. Normalize data against baseline noise .

- Statistical Validation : In animal trials, apply mixed-effects models to account for individual variability (e.g., rumen pH vs. dose). Report 95% confidence intervals for digestibility coefficients .

Properties

IUPAC Name |

2-aminoethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMADIBCHLQMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-23-1 (Parent) | |

| Record name | Cysteamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045779 | |

| Record name | Cysteamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Cysteamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

156-57-0, 16904-32-8 | |

| Record name | Cysteamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethiol, 2-amino-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16904-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cysteamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF1B771SVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.